10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;hydrochloride
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Overview
Description
4,5-dimethoxy-12-oxa-8,17-diazaheptacyclo[15.5.2.0(1),(1)?.0(2),?.0?,(2)(2).0(1)(1),(2)(1).0(1)?,(2)?]tetracosa-2,4,6,14-tetraen-9-one hydrochloride is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by its multiple ring systems and functional groups, making it a subject of interest in organic chemistry and pharmacology.
Preparation Methods
The synthesis of 4,5-dimethoxy-12-oxa-8,17-diazaheptacyclo[15.5.2.0(1),(1)?.0(2),?.0?,(2)(2).0(1)(1),(2)(1).0(1)?,(2)?]tetracosa-2,4,6,14-tetraen-9-one hydrochloride involves several steps, including the formation of its core ring systems and the introduction of methoxy and diaza groups. The synthetic route typically starts with simpler precursors, which undergo cyclization, oxidation, and substitution reactions under controlled conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific solvents to facilitate the process .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify its functional groups, potentially altering its biological activity.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .
Scientific Research Applications
4,5-dimethoxy-12-oxa-8,17-diazaheptacyclo[15.5.2.0(1),(1)?.0(2),?.0?,(2)(2).0(1)(1),(2)(1).0(1)?,(2)?]tetracosa-2,4,6,14-tetraen-9-one hydrochloride has several scientific research applications:
Chemistry: It is used as a model compound for studying complex ring systems and their reactivity.
Biology: Researchers investigate its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Its unique structure makes it a candidate for drug development, particularly in targeting specific molecular pathways.
Industry: It may be used in the synthesis of advanced materials and as a precursor for other complex organic compounds
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. Its multiple ring systems and functional groups allow it to bind to these targets, potentially inhibiting or activating their functions. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Compared to other similar compounds, 4,5-dimethoxy-12-oxa-8,17-diazaheptacyclo[15.5.2.0(1),(1)?.0(2),?.0?,(2)(2).0(1)(1),(2)(1).0(1)?,(2)?]tetracosa-2,4,6,14-tetraen-9-one hydrochloride stands out due to its unique combination of ring systems and functional groups. Similar compounds include:
Brucine: Known for its complex structure and biological activity.
Strychnine: Another compound with a similar ring system but different functional groups.
Quinine: Used in medicine, with a different set of biological activities
Properties
IUPAC Name |
10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4.ClH/c1-27-16-8-14-15(9-17(16)28-2)25-20(26)10-18-21-13-7-19-23(14,22(21)25)4-5-24(19)11-12(13)3-6-29-18;/h3,8-9,13,18-19,21-22H,4-7,10-11H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOAGDNZFQUISCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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